molecular formula C16H23N3 B11374530 2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole

2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11374530
M. Wt: 257.37 g/mol
InChI Key: JSFLXMMTYOTBOO-UHFFFAOYSA-N
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Description

2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with piperidine and isopropyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-1-ylmethyl)-1H-benzimidazole: Lacks the isopropyl group, which may affect its biological activity.

    2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole: Contains a morpholine ring instead of piperidine, which may alter its chemical properties.

    2-(piperidin-1-ylmethyl)-1H-benzimidazole: Lacks the isopropyl group, potentially affecting its solubility and reactivity.

Uniqueness

2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole is unique due to the presence of both piperidine and isopropyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C16H23N3/c1-13(2)19-15-9-5-4-8-14(15)17-16(19)12-18-10-6-3-7-11-18/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3

InChI Key

JSFLXMMTYOTBOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN3CCCCC3

Origin of Product

United States

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